N-Fmoc-N5-(pyrazine-2-carbonyl)-L-ornithine

Description

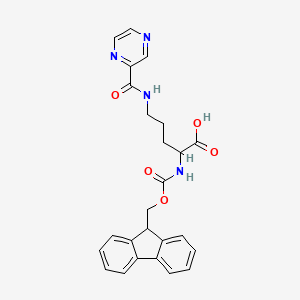

N-Fmoc-N⁵-(pyrazine-2-carbonyl)-L-ornithine is a chemically modified derivative of the non-proteinogenic amino acid L-ornithine. The compound features two critical functional groups:

- Fmoc (Fluorenylmethyloxycarbonyl): A protecting group commonly used in peptide synthesis to shield the α-amino group during solid-phase assembly .

- Pyrazine-2-carbonyl: A heteroaromatic acyl moiety that may enhance bioactivity or modulate molecular interactions, as seen in pyrazine-based antimycobacterial agents .

Structurally, the pyrazine-2-carbonyl group is attached to the δ-amino group of L-ornithine, while the Fmoc group protects the α-amino terminus. This modification likely improves stability and solubility, critical for applications in drug development or biochemical assays.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGWLRHVNNSPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Orn(Pyrazic)-OH typically involves the following steps:

Protection of the Ornithine Residue: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced through a coupling reaction with a pyrazine derivative. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of Fmoc-Orn(Pyrazic)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are commonly employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality Fmoc-Orn(Pyrazic)-OH suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Orn(Pyrazic)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of ornithine.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Substitution Reactions: The pyrazine moiety can undergo substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Coupling: EDC and HOBt are frequently used as coupling reagents to facilitate amide bond formation.

Substitution: Various nucleophiles can be used to introduce new functional groups onto the pyrazine ring.

Major Products Formed

The major products formed from these reactions include deprotected ornithine derivatives, peptide fragments, and functionalized pyrazine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Orn(Pyrazic)-OH is used as a building block for the synthesis of complex peptides and proteins

Biology

In biological research, Fmoc-Orn(Pyrazic)-OH is employed in the study of protein-protein interactions and enzyme-substrate relationships. The pyrazine moiety can serve as a probe for investigating the binding sites and mechanisms of various biomolecules.

Medicine

In medicine, Fmoc-Orn(Pyrazic)-OH is explored for its potential therapeutic applications. Peptides containing this compound have shown promise in drug delivery systems, where the pyrazine group can improve the targeting and release of therapeutic agents.

Industry

In the industrial sector, Fmoc-Orn(Pyrazic)-OH is used in the production of bioactive peptides and materials. Its incorporation into peptide-based hydrogels and scaffolds has applications in tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Fmoc-Orn(Pyrazic)-OH involves its ability to participate in peptide bond formation and self-assembly processes. The Fmoc group protects the amino function during synthesis, while the pyrazine moiety can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of stable peptide structures and enhance their biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Pyrazine-2-Carboxamide Derivatives

Several pyrazine-2-carboxamide compounds (e.g., 5-alkylamino-N-phenylpyrazine-2-carboxamides) share structural motifs with the pyrazine-2-carbonyl group in the target compound. Key comparisons include:

Key Observations :

- Pyrazine-2-carboxamides exhibit antimycobacterial activity, with potency influenced by substituents (e.g., hydroxyl groups enhance activity ).

- The Fmoc group in the target compound may confer superior solubility and stability compared to alkylamino or phenyl groups in analogues, though this requires experimental validation.

2.1.2 L-Ornithine Derivatives

L-Ornithine derivatives, such as N-2-succinyl-ornithine, demonstrate enzyme-binding capabilities relevant to bacterial pathogenesis:

Key Observations :

- N-2-Succinyl-ornithine exhibits stronger binding to PvdA than native L-ornithine, suggesting acyl modifications enhance affinity .

- The pyrazine-2-carbonyl group in the target compound could similarly interact with enzyme active sites, though its Fmoc group might sterically hinder binding compared to smaller acyl chains.

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy : Pyrazine-2-carboxamides show characteristic N-H (3200–3400 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches . The target compound would likely display similar peaks, with additional Fmoc-related aromatic C-H stretches (~3050 cm⁻¹).

- NMR : Pyrazine carbons in analogues resonate at δ 145–160 ppm (¹³C), while Fmoc-protected amines typically show δ 4.5–5.5 ppm (¹H) for the α-carbon .

- Solubility : The Fmoc group may improve organic-phase solubility compared to hydroxyl- or alkyl-substituted pyrazine derivatives .

Biological Activity

N-Fmoc-N5-(pyrazine-2-carbonyl)-L-ornithine is a specialized compound that belongs to the family of Fmoc-protected amino acids, known for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features an ornithine residue linked to a pyrazine moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality, which is crucial in peptide synthesis. The synthesis typically involves several key steps:

- Protection of Ornithine : The amino group of L-ornithine is protected using the Fmoc group.

- Coupling with Pyrazine-2-carbonyl : The protected ornithine is then reacted with pyrazine-2-carbonyl to form the desired compound.

- Deprotection : Finally, the Fmoc group can be removed to yield active peptides.

The presence of the pyrazine group enhances its chemical reactivity and biological interactions, making it a valuable component in medicinal chemistry and peptide research .

Peptide Synthesis

The primary biological activity of this compound is linked to its role in peptide synthesis. Its ability to form stable peptide structures enhances its potential therapeutic applications. The compound's structural features allow it to engage in non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which are critical for the stability and functionality of peptides .

Interaction with Biomolecules

Research indicates that this compound can interact with various biomolecules, potentially influencing their activity. The pyrazine moiety may facilitate interactions through mechanisms such as:

- Hydrogen Bonding : Enhancing binding affinity with target proteins.

- π-π Stacking : Contributing to molecular recognition processes.

These interactions may lead to modulation of biological pathways relevant to therapeutic targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Fmoc-Orn(Boc)-OH | Contains a Boc protecting group instead of pyrazine. |

| Fmoc-Lys(Pyrazic)-OH | Similar structure but features a lysine residue. |

| Fmoc-Orn(Trt)-OH | Utilizes a trityl protecting group instead of pyrazine. |

This compound stands out due to the incorporation of the pyrazine moiety, which enhances its reactivity and biological properties compared to other Fmoc-protected amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.